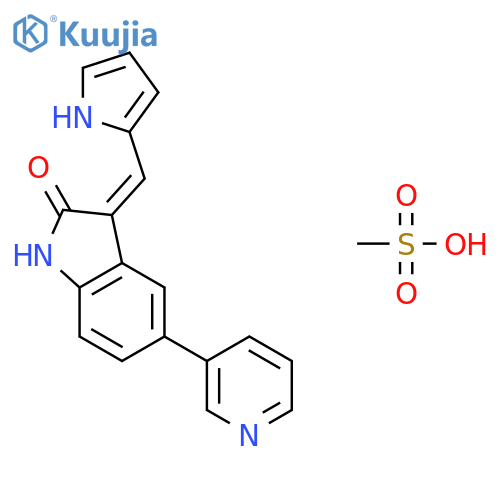Cas no 856436-16-3 (JAK3 INHIBITOR VI)

JAK3 INHIBITOR VI structure
商品名:JAK3 INHIBITOR VI
JAK3 INHIBITOR VI 化学的及び物理的性質
名前と識別子
-
- JAK3 INHIBITOR VI
- methanesulfonic acid,5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
- JI6
- CCG-206764
- CHEMBL2397013
- HY-18949
- CS-0014662
- 2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-,monomethanesulfonate
- JAK3 inhibitor VI mesylate
- PJ7TZW55W9
- SCHEMBL21585712
- (3Z)-5-(Pyridin-3-yl)-3-((1H-pyrrol-2-yl)methylidene)-2,3-dihydro-1H-indol-2-one mesylate
- 623175-20-2
- 2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-, (3Z)-, methanesulfonate (1:1)
- (3Z)-5-(3-Pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one methanesulfonate
- UNII-PJ7TZW55W9
- 856436-16-3
- HMS3229G13
- TS-09319
- JAK3 Inhibitor VI - CAS 856436-16-3 - Calbiochem
-
- インチ: InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4)/b16-10-;
- InChIKey: ZUDPNBZMAJGYTE-HYMQDMCPSA-N
- ほほえんだ: CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4
計算された属性
- せいみつぶんしりょう: 383.09397721g/mol
- どういたいしつりょう: 383.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 554
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
JAK3 INHIBITOR VI 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-204022A-10 mg |
JAK3 Inhibitor VI, |
856436-16-3 | 10mg |
¥3,309.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204022D-500 mg |
JAK3 Inhibitor VI, |
856436-16-3 | 500MG |
¥60,168.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204022B-50 mg |
JAK3 Inhibitor VI, |
856436-16-3 | 50mg |
¥8,273.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204022C-100mg |
JAK3 Inhibitor VI, |
856436-16-3 | 100mg |
¥15042.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204022A-10mg |
JAK3 Inhibitor VI, |
856436-16-3 | 10mg |
¥3309.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204022-5mg |
JAK3 Inhibitor VI, |
856436-16-3 | 5mg |
¥1745.00 | 2023-09-05 | ||
| 1PlusChem | 1P008HN9-100mg |
2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-,monomethanesulfonate |
856436-16-3 | 97% | 100mg |
$1743.00 | 2024-04-21 | |
| 1PlusChem | 1P008HN9-1mg |
2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-,monomethanesulfonate |
856436-16-3 | 97% | 1mg |
$182.00 | 2024-04-21 | |
| 1PlusChem | 1P008HN9-500mg |
2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-,monomethanesulfonate |
856436-16-3 | 97% | 500mg |
$3479.00 | 2024-04-21 | |
| A2B Chem LLC | AD95317-25mg |
2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-,monomethanesulfonate |
856436-16-3 | 95% | 25mg |
$720.00 | 2024-04-19 |
JAK3 INHIBITOR VI 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
856436-16-3 (JAK3 INHIBITOR VI) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:856436-16-3)JAK3 INHIBITOR VI

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):294/440/705/963/1296